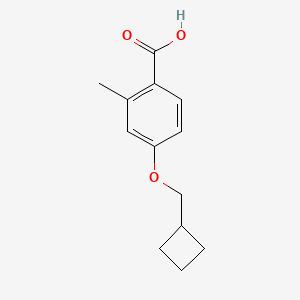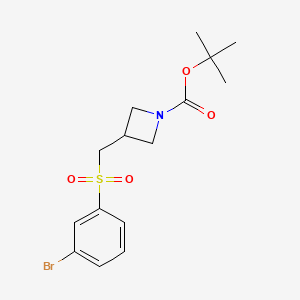
Benzyl hept-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl hept-6-ynoate is an organic compound with the molecular formula C₁₄H₁₆O₂. It is an ester derived from hept-6-ynoic acid and benzyl alcohol. This compound is of interest due to its unique structure, which includes both an alkyne and an ester functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl hept-6-ynoate can be synthesized through the esterification of hept-6-ynoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the benzylic carbon to a carboxylic acid group.
Reduction: The alkyne group in this compound can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl hept-6-ene or benzyl heptane.
Substitution: Benzyl amides or benzyl esters.
Applications De Recherche Scientifique
Benzyl hept-6-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: this compound derivatives may exhibit biological activity, making them potential candidates for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of benzyl hept-6-ynoate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic radical, which is then further oxidized to a carboxylic acid. In reduction reactions, the alkyne group undergoes hydrogenation to form an alkene or alkane. The ester group can be hydrolyzed by esterases, leading to the formation of hept-6-ynoic acid and benzyl alcohol.
Comparaison Avec Des Composés Similaires
Benzyl heptanoate: Similar structure but lacks the alkyne group.
Benzyl hex-5-ynoate: Similar structure but with a shorter carbon chain.
Phenyl hept-6-ynoate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl hept-6-ynoate is unique due to the presence of both an alkyne and an ester functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.
Propriétés
IUPAC Name |
benzyl hept-6-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-8-11-14(15)16-12-13-9-6-5-7-10-13/h1,5-7,9-10H,3-4,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYUJCMQJOKODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester](/img/structure/B8158557.png)
![4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158558.png)
![4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158565.png)
![{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)
![{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158576.png)
![{2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158582.png)





